molecular formula C25H27N3O3 B5579170 N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide

Cat. No.: B5579170
M. Wt: 417.5 g/mol
InChI Key: ARVXEMXFRCMOOM-LGUFXXKBSA-N
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Description

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methyleneamino group and two diphenoxyacetamide moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-28(4-2)21-17-15-20(16-18-21)19-26-27-24(29)25(30-22-11-7-5-8-12-22)31-23-13-9-6-10-14-23/h5-19,25H,3-4H2,1-2H3,(H,27,29)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVXEMXFRCMOOM-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 2,2-diphenoxyacetamide in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Solvents such as ethanol or methanol are frequently used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems to monitor and adjust the reaction parameters, such as temperature, pressure, and pH, ensures the consistency and purity of the final product. Post-reaction purification steps, including crystallization and filtration, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxyaniline
  • N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-furancarboxamide
  • N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

Uniqueness

Compared to similar compounds, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide stands out due to its dual diphenoxyacetamide groups, which confer unique chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications.

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